4-(3-Bromophenyl)morpholine
Overview
Description
“4-(3-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of “4-(3-Bromophenyl)morpholine” and its derivatives has been a subject of research. For instance, a newly synthesized pyrazoline derivative of “4-(3-Bromophenyl)morpholine” was prepared and assayed biologically for AchE activity . Another study reported the synthesis of “2-(3-bromophenyl)-1-(4-morpholinyl)ethanone” by a two-step synthesis method .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)morpholine” consists of a morpholine ring attached to a bromophenyl group. The average mass of the molecule is 242.112 Da and the monoisotopic mass is 241.010223 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromophenyl)morpholine” include a density of 1.4±0.1 g/cm3, boiling point of 341.1±37.0 °C at 760 mmHg, and a flash point of 160.1±26.5 °C. It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : The compound 4-(3-Bromophenyl)morpholine has been utilized in synthesizing various derivatives. For instance, Zhao (2012) reported the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, showcasing the structural adaptability of this compound (Zhao, 2012).
Molecular Structure Investigations : The molecular structure and conformation of compounds derived from 4-(3-Bromophenyl)morpholine have been extensively studied. The research by Ibiş et al. (2010) on a related compound highlights the significance of crystallography in understanding the structural aspects of these derivatives (Ibiş, Deniz, & Tuyun, 2010).
Applications in Medicinal Chemistry
Antibiotic Activity Modulation : Oliveira et al. (2015) explored the use of 4-(Phenylsulfonyl) morpholine, a related compound, in modulating antibiotic activity against multidrug-resistant strains, indicating the potential of 4-(3-Bromophenyl)morpholine derivatives in combating drug resistance (Oliveira et al., 2015).
Synthesis of Anticoagulants : Luo Lingyan et al. (2011) discussed the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, demonstrating the importance of 4-(3-Bromophenyl)morpholine in pharmaceutical synthesis (Luo Lingyan et al., 2011).
Chemical Synthesis and Reactivity
Novel Synthesis Approaches : D’hooghe et al. (2006) reported novel synthesis methods for morpholine derivatives, highlighting the versatility of 4-(3-Bromophenyl)morpholine in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Development of Protecting Groups : Surprenant and Lubell (2006) developed a new safety-catch amine protection group using a derivative of 4-(3-Bromophenyl)morpholine, demonstrating its application in the protection of sensitive functional groups in organic synthesis (Surprenant & Lubell, 2006).
Phototherapy and Imaging
- Cancer Phototherapy : Tang et al. (2019) synthesized a smart photosensitizer with morpholine, demonstrating the application of 4-(3-Bromophenyl)morpholine derivatives in cancer phototherapy and imaging (Tang et al., 2019).
Future Directions
The future directions for “4-(3-Bromophenyl)morpholine” could involve further exploration of its biological activities. For instance, a study on a newly synthesized pyrazoline derivative of “4-(3-Bromophenyl)morpholine” investigated its neurotoxic potentials, suggesting potential applications in neurobiology .
properties
IUPAC Name |
4-(3-bromophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMIVKDXRGZOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406901 | |
Record name | 4-(3-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)morpholine | |
CAS RN |
197846-82-5 | |
Record name | 4-(3-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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